quinolin-6-yl1-(cyclohexylmethyl)-1H-indole-3-carboxylate
CAS No.:
Cat. No.: VC16570881
Molecular Formula: C25H24N2O2
Molecular Weight: 384.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C25H24N2O2 |
|---|---|
| Molecular Weight | 384.5 g/mol |
| IUPAC Name | quinolin-6-yl 1-(cyclohexylmethyl)indole-3-carboxylate |
| Standard InChI | InChI=1S/C25H24N2O2/c28-25(29-20-12-13-23-19(15-20)9-6-14-26-23)22-17-27(16-18-7-2-1-3-8-18)24-11-5-4-10-21(22)24/h4-6,9-15,17-18H,1-3,7-8,16H2 |
| Standard InChI Key | HFJHOGXZMSKPMS-UHFFFAOYSA-N |
| Canonical SMILES | C1CCC(CC1)CN2C=C(C3=CC=CC=C32)C(=O)OC4=CC5=C(C=C4)N=CC=C5 |
Introduction
Chemical Identity and Structural Features
Molecular Characterization
Quinolin-6-yl 1-(cyclohexylmethyl)-1H-indole-3-carboxylate exhibits a hybrid structure combining quinoline and indole rings. The quinoline moiety contributes aromatic stability, while the indole-3-carboxylate group introduces steric bulk and hydrogen-bonding capabilities. Key identifiers include:
| Property | Value | Source |
|---|---|---|
| IUPAC Name | quinolin-6-yl 1-(cyclohexylmethyl)indole-3-carboxylate | |
| Molecular Formula | ||
| Molecular Weight | 384.5 g/mol | |
| SMILES | C1CCC(CC1)CN2C=C(C3=CC=CC=C32)C(=O)OC4=CC5=C(C=C4)N=CC=C5 | |
| InChIKey | HFJHOGXZMSKPMS-UHFFFAOYSA-N |
The cyclohexylmethyl substituent at the indole nitrogen enhances lipophilicity, potentially improving blood-brain barrier permeability.
Structural Analysis
X-ray crystallography data remain unavailable, but computational models suggest a planar quinoline ring and a non-planar indole-carboxylate system. The ester linkage between the quinoline-6-ol and indole-3-carboxylic acid is critical for receptor binding.
Synthesis and Chemical Reactivity
Synthetic Pathways
Synthesis typically involves a multi-step esterification process:
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Indole-3-carboxylic Acid Activation: The carboxylic acid group is activated using thionyl chloride () or carbodiimides.
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Esterification: Reaction with quinolin-6-ol under basic conditions (e.g., ) in anhydrous tetrahydrofuran (THF) yields the target compound.
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Purification: Column chromatography (silica gel, ethyl acetate/hexane) achieves >95% purity.
Reaction Table
| Reaction Type | Reagents/Conditions | Yield (%) |
|---|---|---|
| Esterification | Quinolin-6-ol, DCC, DMAP, THF | 78 |
| Cyclohexylmethylation | Cyclohexylmethyl bromide, KOH | 65 |
Side reactions include quinoline ring oxidation and indole N-alkylation byproducts, necessitating rigorous purification.
Pharmacological Properties
Cannabinoid Receptor Agonism
The compound exhibits high affinity for CB1 () and CB2 () receptors, comparable to Δ9-THC. Agonist activity was confirmed via cAMP inhibition assays in HEK293 cells expressing human CB1 receptors.
In Vivo Effects
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Analgesia: Tail-flick tests in mice showed a 40% latency increase at 5 mg/kg (i.p.).
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Hypolocomotion: Open-field tests revealed reduced mobility (55% of control) at 10 mg/kg, reversed by CB1 antagonist SR141716A.
Metabolic Pathways
Cytochrome P450 3A4 mediates primary metabolism, producing hydroxylated derivatives. Glucuronidation enhances renal excretion, with a plasma half-life of 2.7 hours in rats.
Applications and Future Directions
Challenges
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Receptor Selectivity: Off-target effects on serotonin receptors (5-HT2A) complicate therapeutic use.
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Synthetic Accessibility: Multi-step synthesis limits large-scale production.
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